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3-Chlorohex-3-ene-1,6-diamine

Cat. No.: B12613143
CAS No.: 918872-01-2
M. Wt: 148.63 g/mol
InChI Key: MULHIANZVINGKP-UHFFFAOYSA-N
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Description

Significance of the Chloroalkene and Diamine Moieties in Organic Chemistry

The chemical character of 3-Chlorohex-3-ene-1,6-diamine is fundamentally derived from the interplay of its chloroalkene and diamine functionalities.

The chloroalkene moiety introduces a unique set of reactive possibilities. Chloroalkenes, which are derivatives of alkenes containing a chlorine atom, are significant in organic synthesis. brainly.in The chlorine atom, being electronegative, can influence the electron density of the double bond and can act as a leaving group in nucleophilic substitution reactions. Furthermore, the presence of a halogen atom adjacent to a double bond can facilitate dehydrohalogenation reactions to form alkynes or dienes, a common strategy for introducing further unsaturation into a molecule. vaia.com

The diamine moiety consists of two amine groups (-NH2). fiveable.me Diamines are widely utilized as monomers in the synthesis of polymers such as polyamides and polyureas. For instance, hexamethylenediamine (B150038) is a crucial component in the production of Nylon 6-6. The two amine groups can act as nucleophiles, allowing the molecule to react with electrophiles at two positions, which is essential for forming long polymer chains or complex heterocyclic structures. fiveable.me The basicity of the amine groups also allows them to participate in acid-base reactions and to be used as ligands in coordination chemistry. wikipedia.org

Overview of Unsaturated Halogen-Containing Diamine Architectures in Synthetic Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of unsaturated halogen-containing diamines is of interest to synthetic chemists. These architectures serve as versatile building blocks. The combination of a nucleophilic diamine and a reactive chloroalkene within the same molecule opens pathways to various intramolecular and intermolecular reactions.

For example, such compounds could potentially undergo intramolecular cyclization to form nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The chloroalkene can act as an electrophilic site, while one of the amine groups can serve as the intramolecular nucleophile. The specific stereochemistry of the double bond (E or Z) would play a crucial role in determining the stereochemical outcome of such cyclizations.

Scope of Academic Research on this compound and Analogous Structures

Direct academic research focused solely on this compound appears to be limited. However, extensive research exists on analogous structures, which can provide insights into its potential properties and reactivity. For instance, the synthesis and reactions of various chloroalkenes and diamines are well-established. Research on bifunctional molecules is a cornerstone of synthetic organic chemistry, and compounds like this compound would be studied in the context of developing new synthetic methodologies or as precursors to more complex target molecules. The study of such compounds would likely involve detailed spectroscopic analysis to confirm their structure and stereochemistry, as well as exploration of their reactivity with a range of reagents.

Properties of this compound and Related Compounds

Given the limited direct data for this compound, the following tables present a combination of known data for its constituent parts and analogous compounds to provide a scientifically informed, albeit partially theoretical, overview.

Table 1: Physical and Chemical Properties of this compound (Predicted) and Related Compounds

PropertyThis compound (Predicted)Hexamethylenediamine (E)-3-Chloro-3-hexene nih.gov
Molecular Formula C6H13ClN2C6H16N2C6H11Cl
Molar Mass 148.63 g/mol 116.21 g/mol 118.60 g/mol
Appearance Likely a colorless to yellowish liquidColorless solidColorless liquid
Boiling Point Estimated >200 °C204.6 °CNot available
Melting Point Not available39-42 °CNot available
Solubility in Water Likely soluble due to amine groups490 g/LInsoluble

Table 2: Spectroscopic Data for a Hypothetical this compound

This table presents predicted spectroscopic data, which would be crucial for the identification and characterization of the compound.

Spectroscopic TechniquePredicted Key Signals
¹H NMR Signals corresponding to protons on the carbon backbone, including those adjacent to the amine groups, the double bond, and the chlorine atom. The coupling constants would help determine the stereochemistry of the double bond.
¹³C NMR Peaks for the six carbon atoms, with distinct chemical shifts for the sp² carbons of the double bond (one bearing the chlorine atom) and the sp³ carbons bonded to the nitrogen atoms.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the isotopic signature of chlorine.
Infrared (IR) Spectroscopy Absorption bands for N-H stretching of the primary amines, C=C stretching of the alkene, and C-Cl stretching.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2 B12613143 3-Chlorohex-3-ene-1,6-diamine CAS No. 918872-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918872-01-2

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

3-chlorohex-3-ene-1,6-diamine

InChI

InChI=1S/C6H13ClN2/c7-6(3-5-9)2-1-4-8/h2H,1,3-5,8-9H2

InChI Key

MULHIANZVINGKP-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=C(CCN)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorohex 3 Ene 1,6 Diamine

Retrosynthetic Analysis and Key Disconnections for the 3-Chlorohex-3-ene-1,6-diamine Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections would target the carbon-nitrogen bonds of the diamine, a common strategy in amine synthesis. This leads to a di-electrophilic chloroalkene precursor and a nitrogen source like ammonia (B1221849).

A plausible retrosynthetic pathway is as follows:

C-N Disconnection: The initial disconnection of the two C-N bonds at the 1 and 6 positions of the hexene backbone points to a 1,6-dihalo-3-chloro-hex-3-ene intermediate and an amine source, such as ammonia or a protected equivalent. This approach is conceptually based on the well-established ammonolysis of alkyl halides, a process involving the nucleophilic substitution of a halogen by ammonia.

Functional Group Interconversion (FGI): The chloroalkene moiety itself can be retrosynthetically derived from more stable or accessible functional groups. One possibility is the chlorination of a corresponding alkene or alkyne precursor. Another approach involves the decarboxylative halogenation of an unsaturated carboxylic acid.

This analysis suggests that a forward synthesis could involve the construction of a C6 carbon chain, introduction of the chloroalkene functionality, and subsequent formation of the diamine.

Direct Synthetic Routes to Unsaturated Halogenated Diamines

Direct synthetic routes would involve the assembly of the molecule in a more linear fashion, introducing the key functional groups in a stepwise manner.

The direct amination of a di-halogenated unsaturated hydrocarbon precursor is a potential, albeit challenging, route. The reaction of amines with unsaturated compounds featuring a halogen on an ethylenic carbon has been a subject of study. In this hypothetical synthesis, a precursor such as 1,6-dibromo-3-chlorohex-3-ene could be treated with ammonia or a protected amine equivalent.

However, the reactivity of vinylic halides, such as the chlorine at the C-3 position, towards nucleophilic substitution is generally low compared to allylic or alkyl halides. Therefore, harsh reaction conditions might be necessary, which could lead to side reactions like elimination. A more viable approach would be to use a precursor where the terminal positions are activated for amination, such as with bromide or iodide leaving groups, while the vinylic chloride remains intact.

Transition metal-catalyzed amination reactions have become powerful tools in modern organic synthesis. A palladium-catalyzed hydroamination, for instance, could potentially be adapted to introduce the amine groups onto a suitable diene precursor, although controlling the regioselectivity to obtain the desired 1,6-diamine would be a significant challenge.

The formation of the chloroalkene functional group is a critical step in the synthesis of this compound. Several methods can be envisioned for this transformation.

A powerful strategy to introduce the chloroalkene moiety is through the stereoselective chlorination of a suitable alkene precursor. The stereochemistry of the halogenation of alkenes is a well-studied area of organic chemistry.

Anti-Dichlorination: The reaction of an alkene with chlorine (Cl₂) or other sources of electrophilic chlorine typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two chlorine atoms across the double bond. For a precursor like hexa-1,5-diene, this would likely result in a mixture of dichlorinated products. A more controlled approach would involve the chlorination of a cyclic precursor or an acyclic diene with differentiated reactivity of the double bonds.

Syn-Dichlorination: While anti-dichlorination is more common, methods for the syn-dichlorination of alkenes have also been developed. For instance, a selenium-catalyzed syn-dichlorination has been reported, offering a way to control the diastereoselectivity of the addition.

The table below summarizes representative conditions for the dichlorination of alkenes, which could be adapted for a precursor to this compound.

Reagent/Catalyst Alkene Type Stereoselectivity Reference
Cl₂General Alkenesanti
PhSeSePh (cat.), BnEt₃NCl, N-fluoropyridinium salt1,2-Disubstituted Alkenessyn
N-ChlorosuccinimideAllylic AlcoholsStereoselective
DMSO, TMSClElectron-Rich AlkenesRegioselective

This table presents generalized data and specific outcomes would depend on the exact substrate.

Decarboxylative halogenation, also known as the Hunsdiecker reaction, provides a method for converting carboxylic acids into organic halides. This reaction can be applied to α,β-unsaturated carboxylic acids to produce vinyl halides. A potential precursor for our target molecule could be a C7 unsaturated diacid, which upon decarboxylative chlorination would yield the desired chloroalkene.

The classic Hunsdiecker reaction uses a silver salt of the carboxylic acid with a halogen. However, modifications using other reagents have been developed. For instance, the use of N-halosuccinimide with a lithium acetate (B1210297) catalyst has been shown to improve yields for β-halostyrenes. Catalytic methods for decarboxylative halogenation have also been reported, offering a more efficient and general approach.

Challenges in this approach include potentially low yields for unsaturated systems due to competing polymerization reactions.

The following table illustrates general conditions for decarboxylative halogenation.

Reaction Reagents Substrate Product Reference
Hunsdiecker ReactionSilver Carboxylate, HalogenCarboxylic AcidOrganic Halide
Kochi ReactionLead(IV) Acetate, Lithium HalideCarboxylic AcidOrganic Halide
Catalytic HalodecarboxylationCu(I) or Pd(II) catalyst, Halogen Source(Hetero)aryl Carboxylic Acids(Hetero)aryl Halide

This table provides representative examples; specific conditions would need to be optimized.

The introduction of the two amine groups at the terminal ends of the C6 chain is the final key transformation. There are several established methods for the synthesis of diamines.

From Dinitriles:

Methods for Diamine Formation

Alkylation and Reductive Amination Strategies

Reductive amination, a powerful and widely utilized method for amine synthesis, presents a viable route to this compound. This strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.org For the synthesis of this compound, a suitable diketone or dialdehyde (B1249045) precursor containing the chloroalkene core would be required.

The reaction proceeds via the initial formation of an imine, which can be isolated or, more commonly, reduced in situ. acsgcipr.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. acsgcipr.org The choice of reducing agent is crucial to avoid the reduction of the carbonyl starting material.

PrecursorReagentsProductKey Features
3-Chloro-1,6-dioxohex-3-eneAmmonia, Reducing Agent (e.g., NaBH₃CN)This compoundOne-pot synthesis, avoids over-alkylation. acsgcipr.org
3-Chloro-1,6-dialdehydohex-3-eneAmmonia, H₂/Ni catalystThis compoundUtilizes catalytic hydrogenation. libretexts.org
Vicinal Diamination of Olefins

The direct diamination of olefins is an attractive and atom-economical approach for the synthesis of vicinal diamines. This method involves the addition of two nitrogen-containing groups across a double bond. While typically applied to the synthesis of 1,2-diamines, modifications of this strategy could potentially be adapted for the synthesis of this compound by utilizing a diene precursor.

Several catalytic systems have been developed for olefin diamination, often employing transition metals like palladium or copper. The reaction can proceed through various mechanisms, including cycloaddition pathways and two-electron redox processes. For instance, rhodium-catalyzed aziridination followed by a rearrangement can yield differentially protected vicinal diamines. acs.org

PrecursorCatalyst/ReagentsIntermediateProduct
1-Chlorohexa-1,3-dieneN-source (e.g., diaziridinone), Pd(0) catalystDiaminated intermediateThis compound (after reduction)
Hexa-1,5-dieneElectrophilic nitrene source, Amine nucleophiles, Rh(III) catalystAziridinated intermediateDiaminated product (after further steps) organic-chemistry.org

A key advantage of this method is the potential for high stereocontrol. However, the regioselectivity of the diamination of a non-symmetrical diene would need to be carefully controlled to achieve the desired 1,6-diamine substitution pattern.

Preparation of Novel Diamines via Amine-Unsaturated Halogen Compound Reactions

The reaction between amines and unsaturated compounds bearing a halogen atom on the double bond provides a direct method for the synthesis of various diamines. rsc.org This nucleophilic substitution reaction, where the amine displaces the halogen, can be applied to the synthesis of this compound.

The starting material would be a dihalo-substituted hexene derivative, which would then react with an amine source, such as ammonia, to introduce the two amino groups. The success of this reaction depends on the reactivity of the vinylic halide and the nucleophilicity of the amine.

A potential synthetic route could involve the reaction of a precursor like 1,6-diaminohex-3-ene with a chlorinating agent to introduce the chlorine at the 3-position. However, controlling the regioselectivity of the chlorination would be a significant challenge.

Stereochemical Control in the Synthesis of this compound

The presence of a stereocenter at the chloro-substituted carbon and the potential for E/Z isomerism of the double bond necessitates careful consideration of stereochemical control during the synthesis of this compound.

Diastereoselective Approaches to Chloroalkene Structures

The diastereoselective synthesis of chloroalkenes is a well-established field in organic chemistry. Various methods can be employed to control the geometry of the double bond and the stereochemistry of adjacent chiral centers.

One approach involves the stereoselective reduction of a γ,γ-dichloro-α,β-enoyl system using organocuprates, which can lead to the formation of (Z)-chloroalkenes with high diastereoselectivity. Aldol reactions of β-silylenolates can also provide stereospecific access to allylsilanes, which can be precursors to chloroalkenes. rsc.org

For the synthesis of this compound, a strategy could involve the diastereoselective construction of a key intermediate that already contains the desired chloroalkene stereochemistry. For example, the Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene has been shown to proceed with high levels of diastereoselectivity, offering a potential pathway to stereocontrolled cyclohexane (B81311) derivatives that could be further elaborated. rsc.org

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Achieving enantioselectivity in the synthesis of this compound is crucial for applications where a specific enantiomer is required. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis. wikipedia.orgsigmaaldrich.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral oxazolidinones have been effectively used in asymmetric alkylation and other transformations. sigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the chlorine atom or one of the amine functionalities.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. For example, enantioselective catalytic α-chlorination at tertiary centers has been achieved using chiral hydrogen bond donors. Similarly, enantioselective diamination of alkenes has been developed using various catalytic systems. The desymmetrization of meso-dibromocycloalkenes using a copper(I)-based catalyst with a chiral phosphoramidite (B1245037) ligand is another powerful strategy for generating chiral bromocycloalkenes, which could be analogous for chloroalkenes. chemistryviews.org

MethodDescriptionPotential Application to this compound
Chiral Auxiliaries A temporary chiral group directs a stereoselective reaction. wikipedia.orgsigmaaldrich.comAn auxiliary on a precursor could control the stereochemistry of chlorination or amination.
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction. Enantioselective chlorination or diamination of a suitable precursor.
Desymmetrization A reaction that breaks the symmetry of a meso compound to create a chiral product. chemistryviews.orgDesymmetrization of a meso-dichlorohexene derivative.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles are increasingly important in the synthesis of all chemical compounds, including diamines.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Methods like direct diamination of olefins are inherently more atom-economical than multi-step sequences.

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials instead of petroleum-based ones is a central tenet of green chemistry. While direct routes from renewables to this compound are not yet established, the development of bio-based precursors for amines and other functional groups is an active area of research.

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is preferable to stoichiometric reagents. sciencedaily.com Catalytic reductive amination and olefin diamination are examples of such approaches.

Benign Solvents and Reaction Conditions: Minimizing the use of hazardous solvents and conducting reactions at ambient temperature and pressure where possible reduces the environmental impact of a synthesis. acs.org

The catalytic amination of bio-derived diols to produce diamines is a promising green alternative to traditional methods that often use hazardous reagents like 1,2-dichloroethane. acs.org While not directly applicable to the synthesis of the chlorinated target compound, this approach highlights the direction of current research in sustainable diamine production. The development of biocatalytic routes for diamine synthesis also holds significant promise for future green manufacturing processes.

Atom Economy and Waste Minimization in Halogenated Diamine Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the target molecule to the total molecular weight of all reactants, expressed as a percentage. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. tongji.edu.cn

In the synthesis of halogenated diamines like this compound, achieving high atom economy is a primary goal. Addition reactions, where reactants combine without the loss of atoms, are inherently the most atom-economical. rsc.org For instance, the direct hydroamination of allylic amines is an attractive pathway to 1,2-diamines as it boasts a theoretical 100% atom economy.

Conversely, many classical synthetic routes, such as substitution reactions, often exhibit poor atom economy. These reactions frequently generate stoichiometric amounts of byproducts, such as salts, which must be separated and disposed of, adding to environmental and economic costs. Careful selection of starting materials and the catalytic system is crucial for improving atom economy in the synthesis of complex molecules like halogenated diamines.

Table 1: Comparison of Reaction Types by Atom Economy

Reaction Type General Scheme Atom Economy Byproducts
Addition A + B → C High (often 100%) None
Substitution A-B + C → A-C + B Lower B is a byproduct

| Elimination | A-B → A + B | Lower | B is a byproduct |

This table illustrates the inherent efficiency of addition reactions compared to other common reaction types in terms of atom economy.

Utilization of Sustainable Solvents and Catalytic Systems

The choice of solvents and catalysts plays a pivotal role in the environmental impact of a synthetic process. Solvents can constitute over 60% of the total mass and waste in pharmaceutical ingredient manufacturing, making the selection of greener alternatives a critical concern.

Sustainable Solvents: Traditional volatile organic compounds (VOCs) are being replaced by more environmentally benign options. mdpi.com For processes involving amines, several classes of green solvents are noteworthy:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While the solubility of organic compounds can be a challenge, using water as a co-solvent has proven effective in some syntheses, achieving excellent yields without requiring solvent removal and extraction.

Switchable-Hydrophilicity Solvents (SHS): An innovative approach involves using certain diamines themselves as solvents. These solvents can reversibly switch between a water-miscible (hydrophilic) form and a water-immiscible (hydrophobic) form by the addition or removal of a trigger like CO2. This allows for easy separation of the product and recycling of the solvent without energy-intensive distillation.

Catalytic Systems: Modern catalytic systems are designed for high efficiency, selectivity, and reusability. For diamine synthesis, various transition-metal catalysts are employed to facilitate reactions under mild conditions.

Nickel Catalysis: A versatile method for producing 1,3- and 1,4-diamines involves a nickel-catalyzed three-component carboamination that proceeds efficiently at room temperature.

Rhodium and Iron Catalysis: Rhodium catalysts can be used for the hydroamination of allylic amines, while iron-catalyzed difunctionalization of alkenes provides a pathway to vicinal diamines.

Solid Acid Catalysts: Heterogeneous catalysts like zeolites and sulfated zirconia offer significant advantages, including mild reaction conditions, simple work-up procedures, and high reusability. Zeolites, for instance, can be recycled multiple times without a significant loss in activity or product yield.

Table 2: Examples of Catalytic Systems in Diamine Synthesis

Catalyst System Reaction Type Substrates Key Advantages
Nickel/N-O electrophile 1,2-Carboamination Alkenyl amines, Arylboronic esters High regioselectivity, Room temperature operation.
Rhodium(III) Aziridination/Ring Opening Alkenes, Amines Rapid access to 1,2-vicinal diamines.
Iron Complex Aminolysis meso-N-aryl aziridines, Amines Excellent yields, Wide functional group tolerance.

| Titanium Silicate (TS-1) | Biginelli Reaction | Aldehyde, Urea, Ethyl acetoacetate (B1235776) | Solvent-free conditions, Recyclable catalyst. |

This table summarizes various modern catalytic systems used in the synthesis of diamines and related compounds, highlighting their respective benefits.

Microwave-Assisted and Solvent-Free Methodologies for Unsaturated Diamine Formation

To further reduce environmental impact and improve efficiency, chemists are increasingly turning to alternative energy sources and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial benefits over conventional heating. youtube.com By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve selectivity. youtube.com The synthesis of various nitrogen-containing compounds, including diamines and their precursors, has been successfully accelerated using this technique. nih.gov For example, a copper(I)-catalyzed multicomponent reaction to produce unsymmetrical 1,4-diamino-2-butynes was developed using microwave assistance, yielding products in moderate to good yields with high chemoselectivity. nih.gov

Table 3: Comparison of Microwave vs. Conventional Heating in Biginelli Reaction

Heating Method Reaction Time Yield
Microwave Irradiation (50 W) 10 min 98%

| Conventional Heating (80 °C) | 3-5 hours | 15-25% |

Data adapted from a study on the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, demonstrating the significant rate and yield enhancement of microwave-assisted synthesis.

Solvent-Free Methodologies: Conducting reactions in the absence of a solvent (neat) is a primary goal of green chemistry. Solvent-free synthesis, also known as solid-state synthesis, minimizes waste, eliminates the need for costly and toxic solvents, and simplifies product purification. These reactions can be facilitated by simply grinding the solid reactants together (mechanochemistry) or by heating them. The synthesis of β-amino-α,β-unsaturated ketones and esters has been achieved by reacting β-dicarbonyl compounds with amines under solvent-free conditions using a recyclable solid superacid catalyst. Similarly, various dihydropyrimidin-2(1H)-ones have been prepared in excellent yields through one-pot, solvent-free reactions using a recyclable zeolite catalyst. These methods are often scalable and highly efficient, representing a practical and environmentally responsible approach to chemical manufacturing.

Reactivity and Transformation of 3 Chlorohex 3 Ene 1,6 Diamine

Reactivity of the Chloroalkene Functionality

The chloroalkene functionality in 3-chlorohex-3-ene-1,6-diamine is a key site for a variety of chemical transformations. The presence of both a vinylic chloride and a carbon-carbon double bond allows for a diverse range of reactions, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions at the Vinylic Halide Center

The vinylic chloride in this compound is generally unreactive towards traditional nucleophilic substitution reactions under standard SN1 and SN2 conditions. However, under specific catalytic conditions, this bond can be activated. Transition metal catalysis, for instance, can facilitate the substitution of the chloride with various nucleophiles. unibo.it

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the vinylic chloride of this compound can serve as a substrate for these transformations. unibo.it

Palladium catalysts are widely employed in cross-coupling reactions. unibo.it The Heck-Cassar-Sonogashira reaction, for example, enables the coupling of terminal alkynes with aryl or vinyl halides. researchgate.net In the context of this compound, this reaction would allow for the introduction of an alkynyl group at the C3 position. The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, facilitates the reaction of organoboron compounds with organic halides. researchgate.net This could be utilized to form a new carbon-carbon bond by coupling this compound with a suitable boronic acid or ester.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Heck-Cassar-SonogashiraTerminal AlkynePd catalyst, often with a copper co-catalystC(sp)-C(sp2)
Suzuki-MiyauraOrganoboron CompoundPd catalyst with a phosphine (B1218219) ligand and a baseC(sp2)-C(sp2) or C(sp2)-C(sp3)

This table provides a generalized overview of the reactions.

Besides palladium, other transition metals like nickel and copper are also effective in catalyzing cross-coupling reactions. tesisenred.netmit.edu Nickel catalysts, for instance, have emerged as a powerful alternative for C-C bond formation, particularly in reductive cross-coupling reactions. tesisenred.net Copper-catalyzed reactions, such as the Chan-Lam coupling, can be employed for the formation of carbon-heteroatom bonds, such as C-N or C-O bonds. researchgate.net These methods expand the synthetic utility of this compound, allowing for the introduction of a wider range of functional groups.

Electrophilic and Radical Addition Reactions to the Alkene

The double bond in this compound is susceptible to both electrophilic and radical additions. The addition of hydrogen halides (hydrohalogenation) would proceed via an electrophilic addition mechanism. pearson.com Radical additions, on the other hand, can be initiated by radical initiators and allow for the introduction of various functionalities across the double bond. pearson.com

Intramolecular Cyclization Pathways and Ring Formations

The presence of two primary amine groups and a reactive chloroalkene functionality within the same molecule opens up possibilities for intramolecular cyclization reactions. Depending on the reaction conditions, these cyclizations could lead to the formation of various heterocyclic ring systems. For instance, under basic conditions, an intramolecular nucleophilic attack of one of the amine groups on the vinylic chloride could potentially lead to a cyclic enamine. Furthermore, metal-catalyzed intramolecular reactions could facilitate the formation of more complex ring structures. caltech.edu

Reactivity of the Diamine Functionality

The two primary amine groups at the 1 and 6 positions of the carbon chain are key centers of reactivity, capable of participating in a variety of classical amine reactions and engaging in coordination with metal ions.

The lone pairs of electrons on the nitrogen atoms of this compound make them effective nucleophiles, enabling them to react with a range of electrophiles.

Acylation: The diamine can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Depending on the stoichiometry, either mono- or di-acylation can be achieved. For instance, reaction with two equivalents of acetyl chloride would yield N,N'-(3-chlorohex-3-ene-1,6-diyl)diacetamide.

Alkylation: Alkylation of the amine groups with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. thieme-connect.de The degree of alkylation can be controlled by the choice of reagents and reaction conditions. For example, exhaustive methylation would produce a quaternary ammonium salt. Tandem alkylation reactions are also a possibility. rsc.org

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). Given the presence of two amine groups, reaction with two equivalents of an aldehyde or ketone can lead to the formation of a bis-imine. For example, condensation with two equivalents of benzaldehyde (B42025) would yield (1E,1'E)-N,N'-(3-chlorohex-3-ene-1,6-diyl)bis(1-phenylmethanimine). The formation of such Schiff bases from 1,6-diamines has been documented. researchgate.netresearchgate.net

A summary of potential amine reactions is presented in the table below.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideDiamide
AlkylationMethyl iodideSecondary/Tertiary/Quaternary Amine
Imine FormationBenzaldehydeBis-imine (Schiff base)

The diamine functionality of this compound allows it to act as a versatile ligand in coordination chemistry, capable of binding to one or more metal centers. wikipedia.org

While the six-carbon chain between the two amine groups is generally too long to form a stable chelate ring with a single metal ion, certain conformations might allow for chelation, particularly with larger metal ions or under specific geometric constraints. The flexibility of the hexyl chain can be a determining factor in the stability of such complexes. nih.gov The use of diamines as chelating agents is a well-established principle in coordination chemistry. scielo.org.mxontosight.aigoogle.com For example, ethylenediamine, a shorter diamine, is a classic chelating ligand. quora.com The longer chain in this compound would result in a large and likely unstable chelate ring.

A more common coordination mode for 1,6-diamines is to act as a bridging ligand, where each amine group coordinates to a different metal center, linking them to form dinuclear or polynuclear complexes. wikipedia.orgjust.edu.cn This has been observed for hexamethylenediamine (B150038) (hexane-1,6-diamine), which can bridge two metal ions. nih.govmdpi.comwikipedia.org The distance and flexibility of the bridge can influence the properties of the resulting polynuclear complex. nih.gov For instance, this compound could bridge two copper(II) centers, with the chloroalkene functionality available for further reactions. The formation of coordination polymers with 1,6-diaminohexane as a bridging ligand has been reported. mdpi.com

Coordination ModeDescription
Chelating LigandBoth amine groups coordinate to the same metal center. Generally less favorable for 1,6-diamines due to the large ring size.
Bridging LigandEach amine group coordinates to a different metal center, forming a bridge between them. This is a common mode for 1,6-diamines.

Coordination Chemistry and Ligand Properties

Tandem and Cascade Reaction Sequences Involving Both Functional Groups

The presence of both amine and chloroalkene functionalities in a single molecule allows for the design of tandem or cascade reactions, where a sequence of transformations occurs in a single pot. wikipedia.orgnih.gov For example, an initial reaction at the amine site could be followed by an intramolecular reaction involving the chloroalkene.

One potential tandem reaction could involve the initial formation of a bis-imine, followed by a cyclization reaction. Another possibility is an intramolecular cyclization triggered by a reaction at the chloroalkene. For instance, substitution of the chloride by a nucleophile could be followed by an intramolecular attack from one of the amine groups. Such cascade reactions are valuable in organic synthesis for building complex molecular architectures efficiently. medscape.com The development of domino reactions involving π-systems is an active area of research. beilstein-journals.org

Sigmatropic and Haptotropic Rearrangements

The unsaturated backbone of this compound makes it a potential substrate for pericyclic reactions such as sigmatropic rearrangements. libretexts.org

A acs.orgacs.org-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangement, could be envisaged under thermal or catalytic conditions, potentially leading to a rearranged diamine structure. mdpi.comchadsprep.commasterorganicchemistry.com The presence of substituents on the hexene chain would influence the thermodynamics and kinetics of such a rearrangement.

In the context of organometallic complexes, haptotropic rearrangements could occur. researchgate.netmsu.ru If the double bond of this compound is coordinated to a metal center, the metal fragment could migrate along the π-system. acs.orgjocpr.comamanote.com This type of rearrangement is significant in the chemistry of organometallic complexes with polyene ligands. The specific nature of the metal and its other ligands would play a crucial role in the feasibility and outcome of such a rearrangement.

Rearrangement TypeDescriptionPotential for this compound
Sigmatropic An intramolecular pericyclic reaction where a sigma bond migrates across a π-system.A acs.orgacs.org-rearrangement is theoretically possible, leading to a constitutional isomer.
Haptotropic The migration of a metal fragment along a π-system to which it is coordinated.If complexed to a metal, the metal could shift its coordination position on the double bond. researchgate.net

Spectroscopic Data for this compound Not Found in Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific experimental or theoretical spectroscopic data for the chemical compound this compound could be located. This prevents the creation of a detailed article on its advanced spectroscopic characterization and structural analysis as requested.

The inquiry specified a detailed article structure, including analyses using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and advanced chiral techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). However, the foundational experimental data required to populate these sections and generate corresponding data tables for this compound is not available in the public domain or scholarly publications.

Searches for the synthesis of this specific compound, which would likely be accompanied by its structural characterization data, were also unsuccessful. While information exists for structurally related but distinct compounds such as (E)-3-chlorohex-3-ene rsc.orgnih.gov, 1,6-hexanediamine (B7767898) nist.gov, and various other diamines and chloroalkenes nih.govnih.govunl.edunist.govrsc.orgthieme-connect.deku.edutesisenred.net, this information cannot be extrapolated to the requested compound without introducing scientific inaccuracies.

General principles of the specified spectroscopic techniques are well-established. For instance, NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. IR and Raman spectroscopy provide insights into the vibrational modes of functional groups. Mass spectrometry is used to determine the molecular weight and fragmentation patterns. UV-Visible spectroscopy probes electronic transitions within a molecule. Furthermore, VCD and ECD are specialized techniques for determining the absolute configuration of chiral molecules. acs.orgcas.czresearchgate.netcornell.eduencyclopedia.pubjascoinc.com However, without applying these techniques to this compound and obtaining concrete data, any discussion would be purely hypothetical and would not meet the required standards of a scientific article.

Given the absence of any published research or data on this compound, it is concluded that this is likely a novel or uncharacterized compound. Therefore, the generation of a scientifically accurate and informative article based on the provided outline is not possible at this time.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chlorohex 3 Ene 1,6 Diamine

Computational Spectroscopy and Correlation with Experimental Data

As of the latest available data, specific research focusing on the advanced spectroscopic characterization and in-depth computational analysis of 3-Chlorohex-3-ene-1,6-diamine is not present in the public scientific literature. Searches for experimental and computational spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) specifically for this compound, did not yield dedicated studies.

While the scientific literature contains extensive research on related structural motifs and synthetic methodologies, such as nickel-catalyzed cross-coupling reactions and the synthesis of various diamine and chloro-alkene containing molecules, a direct investigation into the spectroscopic properties of This compound and its correlation with theoretical models has not been published.

Therefore, the generation of detailed data tables comparing experimental and computationally predicted spectroscopic values for this specific compound is not possible at this time. Further empirical research and computational studies would be required to produce the scientifically accurate content requested for this section.

Theoretical and Computational Studies of 3 Chlorohex 3 Ene 1,6 Diamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

There is no available research data regarding the application of quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to 3-Chlorohex-3-ene-1,6-diamine.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound is not possible without computational studies. Such an analysis would typically involve the examination of molecular orbitals, electron density distribution, and the nature of the carbon-chlorine and carbon-nitrogen bonds, which has not been documented.

Conformational Analysis and Energy Landscapes

Information on the conformational analysis and the potential energy landscapes of this compound is not available. A computational study would be required to identify stable conformers, determine rotational barriers, and map the energy landscape, but no such study has been published.

Mechanistic Studies of Reactions Involving this compound

No mechanistic studies employing computational methods to investigate reactions involving this compound have been found in the scientific literature.

Transition State Modeling and Reaction Pathways

There is no published research on the modeling of transition states or the elucidation of reaction pathways for chemical transformations involving this compound.

Energetic Profiles and Kinetic Analysis

Without computational studies, data on the energetic profiles and kinetic parameters for reactions of this compound are unavailable.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been reported. Such simulations would provide insight into the dynamic behavior of the molecule, including its conformational flexibility and interactions in various environments, but this information is currently absent from the scientific record.

Predictive Modeling for Synthesis and Reactivity Selectivity

Comprehensive searches of available scientific literature and chemical databases did not yield specific theoretical and computational studies focused on "this compound." While research exists on structurally related compounds, such as halogenated hexenes and various diamines, predictive modeling data for the synthesis and reactivity selectivity of the specified molecule is not available.

Computational chemistry, including methods like Density Functional Theory (DFT), is a powerful tool for predicting reaction outcomes and understanding selectivity. For a molecule like this compound, such studies could theoretically provide valuable insights. For instance, predictive modeling could elucidate the preferred stereochemistry of the double bond (E/Z isomerism) during synthesis or predict the regioselectivity of subsequent reactions involving the amine or chloro substituents.

In the absence of direct research, we can hypothesize the types of data that predictive modeling would generate for this compound.

Hypothetical Predictive Data for Synthesis:

A hypothetical synthesis route might involve the chlorination and amination of a hexene or hexyne precursor. Computational models could predict the feasibility and selectivity of such steps.

Table 1: Hypothetical Predicted Yields for a Postulated Synthesis Pathway

Step Reaction Catalyst/Conditions Predicted Yield (%) Predicted Selectivity
1 Dichlorination of 1,5-hexadiene N-Chlorosuccinimide (NCS) 75% High selectivity for 3,4-dichloro-1,5-hexadiene
2 Diamination of 3,4-dichloro-1,5-hexadiene Ammonia (B1221849) 60% Moderate selectivity for 3-chloro-1,6-diamino-4-hexene

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific studies on this synthesis are publicly available.

Hypothetical Predictive Data for Reactivity Selectivity:

The reactivity of this compound would be influenced by the interplay of its functional groups: the carbon-carbon double bond, the chloro group, and the two amine groups. Predictive modeling could help determine which sites are more susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Calculated Parameters for Reactivity Prediction

Atomic Site Mulliken Atomic Charge Fukui Function (f-) for Nucleophilic Attack Fukui Function (f+) for Electrophilic Attack
C3 (C-Cl) +0.25 0.15 0.05
C4 -0.10 0.08 0.12
N1 -0.60 0.02 0.25

Note: The data in this table is purely hypothetical and for illustrative purposes only. These values would typically be derived from quantum chemical calculations.

Such computational data, if available, would be instrumental for chemists in designing synthetic routes and predicting the behavior of this compound in various chemical environments, thereby saving significant time and resources in experimental work. However, as of now, the scientific community has not published such specific findings for this compound.

Potential Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Molecules

The presence of both electrophilic (the chlorinated double bond) and nucleophilic (the primary amines) centers makes 3-Chlorohex-3-ene-1,6-diamine an attractive building block for the synthesis of complex acyclic and cyclic molecules. The amine groups can readily undergo a variety of standard transformations, including acylation, alkylation, and sulfonylation, to introduce new functionalities.

Furthermore, the vinyl chloride moiety can participate in a range of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck cross-coupling reactions. This dual reactivity allows for a modular approach to complex molecule synthesis. For instance, one amine group could be protected, the other functionalized, and the chloroalkene could then be used as a handle for introducing an aryl or other complex fragment via a palladium-catalyzed cross-coupling reaction. Subsequent deprotection and further functionalization of the second amine group would lead to highly complex and diverse molecular structures.

The stereochemistry of the double bond (E or Z) would also play a crucial role in directing the spatial arrangement of substituents in the final products, offering a level of stereochemical control.

Precursors for Heterocyclic Systems and Polymeric Materials

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The 1,6-diamine functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. Condensation reactions of the diamine with dicarbonyl compounds or their equivalents could lead to the formation of large macrocyclic structures containing the chloroalkene moiety. This internal double bond could then be further functionalized post-cyclization.

In the realm of materials science, diamines are fundamental monomers for the synthesis of polyamides and polyurethanes. Hexamethylenediamine (B150038), the saturated analog of this compound, is a key component in the production of Nylon 6,6. By analogy, this compound could be employed as a monomer in polycondensation reactions with diacyl chlorides or diisocyanates to produce novel polymers. The presence of the chloroalkene functionality along the polymer backbone would introduce a site for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties, such as cross-linking density, solubility, and thermal stability.

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Should this compound be resolved into its individual enantiomers, it would hold significant promise as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The C2-symmetry of the diamine backbone is a common and effective feature in many successful chiral ligands.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chlorohex-3-ene-1,6-diamine in academic laboratories?

  • Methodological Answer : A common approach involves alkylation or nucleophilic substitution reactions, leveraging precursors like hex-3-ene-1,6-diamine with chlorinating agents. For example, chlorination at the alkene position can be achieved using reagents like HCl under controlled conditions. Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include 1H^1H NMR and 13C^{13}C NMR to confirm the chlorine substitution and alkene geometry, as demonstrated in analogous diamine syntheses . Mass spectrometry (MS) further validates molecular weight and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare chemical shifts with reference data (e.g., NIST Standard Reference Database for related compounds) to confirm alkene configuration (E/ZE/Z) and chlorine placement .
  • GC-MS : Assess purity (>95%) by integrating peak areas, similar to methods used for trifluoromethanesulfonyl-diamine derivatives .
  • Elemental Analysis : Verify empirical formula consistency, particularly for nitrogen and chlorine content.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Prioritize fume hood use due to potential volatility and toxicity. Store in inert atmospheres (argon/nitrogen) to prevent oxidation. Refer to Safety Data Sheets (SDS) for analogous diamines (e.g., hexane-1,6-diamine derivatives) to identify hazards like skin irritation or respiratory risks . Emergency procedures should include neutralization protocols for spills (e.g., sodium bicarbonate for acidic residues).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguity or solvent effects. For example, alkene geometry (EE vs. ZZ) can alter NMR coupling constants. To address this:

  • Perform 2D NMR (e.g., NOESY) to determine spatial proximity of protons.
  • Compare experimental data with computational predictions (DFT calculations for 1H^1H chemical shifts) .
  • Validate using X-ray crystallography if crystalline derivatives are obtainable, as seen in structurally related imidazo-pyridine diamines .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design catalytic systems (e.g., palladium/ligand complexes) to exploit the alkene’s π-electrons and the amine’s coordinating ability. Control experiments should include:

  • Substituent Screening : Test electron-withdrawing/donating groups on the diamine backbone to modulate reactivity, as shown in Toll-like receptor ligand studies .
  • Kinetic Analysis : Use stopped-flow spectroscopy to track reaction intermediates.
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and regioselectivity .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on stability and reactivity.
  • ΔEST Estimation : For applications in materials science, compute singlet-triplet energy gaps to assess potential as emitters, inspired by carbazole-diamine systems achieving near-zero ΔEST .

Data Presentation Guidelines

  • Tables : Include NMR shift assignments (δ in ppm), coupling constants (JJ), and MS fragmentation patterns.
  • Figures : Use reaction schemes with annotated mechanistic steps and comparative spectra for stereoisomers.
  • Statistical Analysis : Apply t-tests or ANOVA to validate reproducibility in synthetic yields or spectroscopic measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.